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Compound Focus: Palmatine iodide

CAS No.: 4880-79-9

Cat. No.: S612881

The table below summarizes the quantitative data found in the search results. Palmatine data is from an

Alzheimer's study, while the alpha-glucosidase data is from various inhibitor studies.

Ke
Compound / Extract Target Docking Binding Energy H . .
. Interacting Citation
Name Protein Software (kcal/mol) .
Residues
Palmatine mTOR (for Not Good binding ERBBZ2, [1]
Alzheimer's) specified (value not given) CDC42,
MDM2,
mTOR
3'.4',7- Human Not -7.5 Not specified [2]
Trihydroxyisoflavanone intestinal o- specified in abstract
(THF) glucosidase
Alternariol 9-methyl Human Not -7.0 Not specified [2]
ether (AME) intestinal a- specified in abstract
glucosidase
Acarbose (Control) Human Not -6.6 Not specified [2]
intestinal a- specified in abstract
glucosidase
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Ke
Compound / Extract Target Docking Binding Energy o . o
. Interacting Citation
Name Protein Software (kcal/mol) .
Residues
Sugar-based a- GOLD GoldScore: 60.57  Similar to [3]
Compound 1b Glucosidase acarbose
(PDB: 5NN8) (Asp6186,
Phe649,
etc.)
Acarbose (Control) a- GOLD GoldScore: 50.56  Asp616, [3]
Glucosidase Phe649,
(PDB: 5NN8) Trp613, etc.
Chrysophanol a- AutoDock  -7.5 (in silico); Not specified  [4]

Glucosidase  Vina 4.0 ICs0: 0.25 mg/mL in abstract
(in vitro)

Nummularine-R, Modeled MOE- Interactions GLU174, [5]
Vindoline human o- Dock analogous to GLU196,
glucosidase acarbose/miglitol ASP356,
etc.

Experimental Protocols from the Literature

The studies employed these rigorous methodologies, which you can adapt for investigating palmatine

iodide.
1. Molecular Docking and Dynamics for Alpha-Glucosidase Inhibitors [3]

e Software & Tools: Docking was performed with GOLD (Genetic Optimization for Ligand Docking),
and dynamics simulations were also conducted.

¢ Protein Preparation: The crystal structure of a-glucosidase (PDB_ID: 5NN8) was obtained from the
Protein Data Bank. It was prepared by assigning missing atoms, optimizing hydrogen-bonding
networks, and removing water molecules using the CHARMm force field.

¢ Ligand Preparation: Compounds were energy-minimized, and hydrogens were assigned.

¢ Active Site Definition: The active site was defined to include key residues such as Asp616, Phe649,
Trp613, Met519, Arg520, Arg600, Asp404, His674, Asp324, His594, and Asp518.
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e Validation: The docking protocol was validated by re-docking the native ligand (acarbose) into the
binding site.

2. Molecular Docking for Palmatine (on a different target) [1]

e This study used a network pharmacology and molecular docking integrated strategy.
e The binding of palmatine to key targets like mTOR was investigated, showing it has a good binding
ability, although specific software was not mentioned.

3. General Molecular Docking Methodology [6]

e This review outlines that common docking algorithms include Monte Carlo (MC) techniques and
Genetic Algorithms (GA), as implemented in software like AutoDock.

e The process involves a sampling algorithm to generate ligand poses and a scoring function to
estimate binding affinity.

How to Proceed with Your Comparison Guide

Given the lack of direct data, here is a practical approach to structure your guide:

¢ Acknowledge the Data Gap: Clearly state that while palmatine has known bioactivity, specific
molecular docking data against alpha-glucosidase is an area for current research. The provided data
from other targets supports its potential.

e Compare Methodologies, Not Just Outcomes: You can create a valuable comparison by detailing
the standard experimental protocols (like the one from [3]) that would be used to evaluate both
palmatine iodide and other known inhibitors.

¢ Propose a Hypothetical Workflow: Outline a study that would generate the required comparison
data. The diagram below visualizes this integrated strategy.
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To complete your comparison guide, I suggest you:

e Search for specialized datasets on platforms like BindingDB or ChEMBL using "palmatine" and
"alpha-glucosidase" as keywords.

¢ Consult the full texts of the papers cited in these search results, as the abstracts may not contain all
the docking details.

e Consider performing the docking studies yourself using the detailed protocols from [3] and [5] to
generate the primary data needed for your guide.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b612881#palmatine-iodide-molecular-docking-studies-alpha-

glucosidase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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